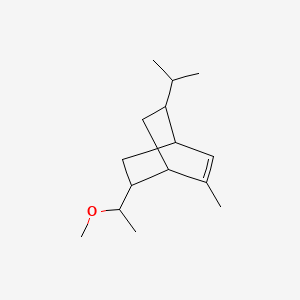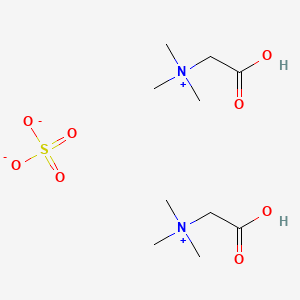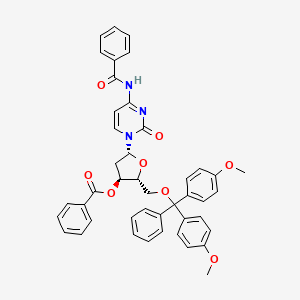
N-Benzoyl-5'-O-(bis(p-methoxyphenyl)benzyl)-2'-deoxycytidine 3'-benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzoyl-5’-O-(bis(p-methoxyphenyl)benzyl)-2’-deoxycytidine 3’-benzoate is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry and biochemistry for their potential therapeutic properties and as tools for studying biological processes.
Vorbereitungsmethoden
The synthesis of N-Benzoyl-5’-O-(bis(p-methoxyphenyl)benzyl)-2’-deoxycytidine 3’-benzoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key bonds through nucleophilic substitution or condensation reactions. The specific synthetic route and reaction conditions can vary, but generally involve the use of organic solvents, catalysts, and reagents such as benzoyl chloride, methoxyphenyl benzyl chloride, and deoxycytidine.
Analyse Chemischer Reaktionen
N-Benzoyl-5’-O-(bis(p-methoxyphenyl)benzyl)-2’-deoxycytidine 3’-benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl or methoxyphenyl groups.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of ester or amide bonds.
Wissenschaftliche Forschungsanwendungen
N-Benzoyl-5’-O-(bis(p-methoxyphenyl)benzyl)-2’-deoxycytidine 3’-benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Benzoyl-5’-O-(bis(p-methoxyphenyl)benzyl)-2’-deoxycytidine 3’-benzoate involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound can inhibit the activity of certain enzymes by binding to their active sites or interfere with nucleic acid synthesis by incorporating into DNA or RNA strands, leading to chain termination or mutations.
Vergleich Mit ähnlichen Verbindungen
N-Benzoyl-5’-O-(bis(p-methoxyphenyl)benzyl)-2’-deoxycytidine 3’-benzoate can be compared to other nucleoside analogs, such as:
- N-Benzoyl-3’-O-benzoyl-P-(p-chlorophenyl)-2’-deoxyadenylyl-(5’->3’)-N-benzoyl-5’-O-[bis(p-methoxyphenyl)phenylmethyl]-2’-deoxyadenosine
- N-Benzoyl-3’-O-benzoyl-P-(p-chlorophenyl)-2’-deoxyadenylyl-(5’->3’)-N-benzoyl-5’-O-[bis(p-methoxyphenyl)phenylmethyl]-2’-deoxyadenosine
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of N-Benzoyl-5’-O-(bis(p-methoxyphenyl)benzyl)-2’-deoxycytidine 3’-benzoate.
Eigenschaften
CAS-Nummer |
93966-67-7 |
|---|---|
Molekularformel |
C44H39N3O8 |
Molekulargewicht |
737.8 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] benzoate |
InChI |
InChI=1S/C44H39N3O8/c1-51-35-22-18-33(19-23-35)44(32-16-10-5-11-17-32,34-20-24-36(52-2)25-21-34)53-29-38-37(55-42(49)31-14-8-4-9-15-31)28-40(54-38)47-27-26-39(46-43(47)50)45-41(48)30-12-6-3-7-13-30/h3-27,37-38,40H,28-29H2,1-2H3,(H,45,46,48,50)/t37-,38+,40+/m0/s1 |
InChI-Schlüssel |
CEZLNWMBCXGWON-PQTOBSADSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



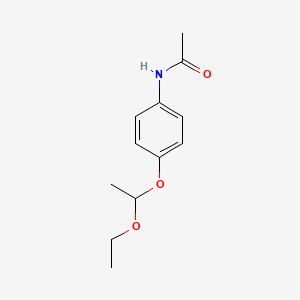

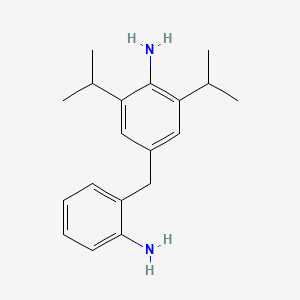

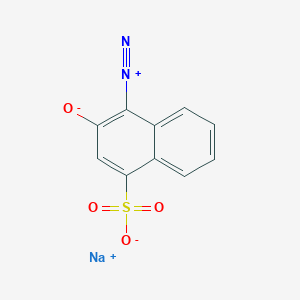
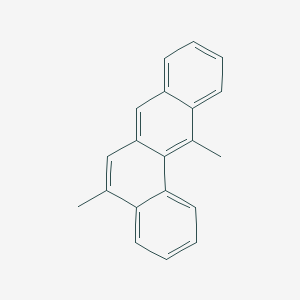
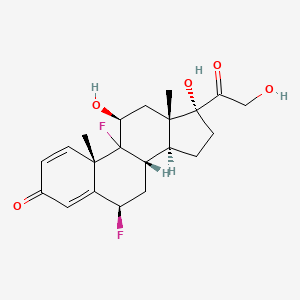

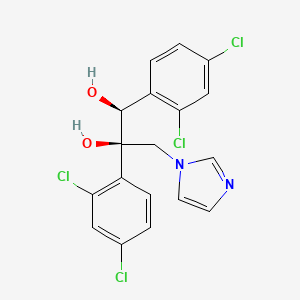
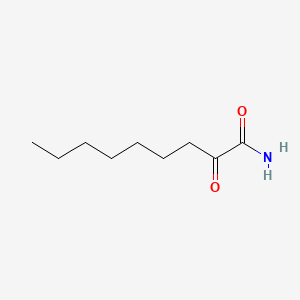
![N,N'-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate](/img/structure/B12671290.png)
